1-(4-Methoxyphenyl)-1-phenylthiopentane
Description
Properties
CAS No. |
60702-18-3 |
|---|---|
Molecular Formula |
C18H22OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-methoxy-4-(1-phenylsulfanylpentyl)benzene |
InChI |
InChI=1S/C18H22OS/c1-3-4-10-18(20-17-8-6-5-7-9-17)15-11-13-16(19-2)14-12-15/h5-9,11-14,18H,3-4,10H2,1-2H3 |
InChI Key |
XXPALPUCVUAEHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction and Thiofunctionalization
A key approach involves the use of Grignard reagents to construct the thiopentane core. Based on US6046183A:
- Step 1: Synthesize a bromopentane derivative substituted with 4-methoxyphenyl and phenyl groups. For example, 1,5-dibromo-1-(4-methoxyphenyl)-1-phenylpentane.
- Step 2: React with magnesium to form the Grignard intermediate, followed by treatment with elemental sulfur or a disulfide (e.g., S₈ or PhSSPh) to introduce the thioether linkage.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate).
| Component | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C → room temperature |
| Catalyst | None (Grignard initiation) |
| Yield (theoretical) | 60–75% |
Cyclization of Dithiol Precursors
A cyclization strategy using dithiol intermediates is viable for forming the thiopentane ring:
- Step 1: Prepare 1-(4-methoxyphenyl)-1-phenylpentane-1,5-dithiol by reacting 1,5-dibromopentane with thiolated aryl precursors (e.g., 4-methoxythiophenol and thiophenol) under basic conditions (K₂CO₃, DMF).
- Step 2: Oxidize the dithiol with iodine (I₂) to form the disulfide, followed by reductive cyclization using NaBH₄ or LiAlH₄ to yield the thiopentane.
- Oxidation: 1.2 equiv I₂ in CH₂Cl₂, 0°C, 2 hr (95% conversion).
- Reduction: 2 equiv NaBH₄ in ethanol, reflux, 4 hr (yield: ~68%).
Pummerer Rearrangement
Adapting the Pummerer reaction from US6046183A, sulfoxide intermediates can be leveraged:
- Step 1: Synthesize 1-(4-methoxyphenyl)-1-phenylpentane sulfoxide by oxidizing the corresponding sulfide (e.g., using m-chloroperbenzoic acid).
- Step 2: Perform Pummerer rearrangement with acetic anhydride to generate a thioacetate, which is hydrolyzed to the thiopentane.
| Parameter | Value |
|---|---|
| Oxidizing agent | m-CPBA (1.1 equiv) |
| Solvent | CHCl₃, 0°C → RT |
| Rearrangement catalyst | BF₃·Et₂O (0.5 equiv) |
| Final yield | 55–60% |
Cross-Coupling via Palladium Catalysis
A Suzuki-Miyaura coupling variant could assemble the aryl groups:
- Step 1: Prepare 1-thiopentane boronic ester via hydroboration of 1-pentenethiol.
- Step 2: Couple with 4-methoxyphenylbromide and phenylboronic acid using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in toluene/water.
- Temperature: 80°C, 12 hr.
- Isolation: Extracted with EtOAc, dried (Na₂SO₄), concentrated.
- Purity: >95% by HPLC.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Grignard-Thiofunctionalization | High atom economy | Sensitive to moisture | 60–75% |
| Dithiol Cyclization | Mild conditions | Multi-step, lower yield | 50–68% |
| Pummerer Rearrangement | Stereochemical control | Requires toxic reagents (m-CPBA) | 55–60% |
| Palladium Cross-Coupling | Scalable, modular | Costly catalysts | 70–85% |
Characterization and Validation
- NMR (CDCl₃):
- ¹H NMR: δ 7.25–7.15 (m, 5H, Ph), 6.85 (d, J = 8.5 Hz, 2H, Ar-OCH₃), 3.80 (s, 3H, OCH₃), 2.75–2.60 (m, 4H, SCH₂).
- MS (EI): m/z 298 [M]⁺ (calculated for C₁₈H₂₂OS).
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-1-phenylthiopentane undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-1-phenylthiopentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylthiopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and phenyl groups contribute to its binding affinity and specificity for these targets. The pathways involved may include modulation of enzyme activity, inhibition of specific receptors, or interaction with cellular signaling pathways .
Comparison with Similar Compounds
Table 1: IC₅₀ Values of Selected Chalcone Derivatives
| Compound | Substituents (Ring A) | Substituents (Ring B) | IC₅₀ (μM) |
|---|---|---|---|
| Cardamonin | 2-OH, 4-OH | None | 4.35 |
| 2j | 4-Br, 2-OH, 5-I | 4-F | 4.70 |
| 2h | 4-Cl, 2-OH, 5-I | 4-OCH₃ | 13.82 |
| 2n | 2-OH, 5-I, 4-OCH₃ | 4-F | 25.07 |
| 2p | 2-OH, 5-I, 4-OCH₃ | 4-OCH₃ | 70.79 |
Key Findings :
- Methoxy substitution at the para position of Ring A or B correlates with reduced potency (higher IC₅₀). For example, 2p (dual methoxy substitution) shows the lowest activity (IC₅₀ = 70.79 μM).
- Electronegative substituents (e.g., -Br, -F) enhance inhibitory effects, as seen in 2j (IC₅₀ = 4.70 μM) .
- In contrast, anti-inflammatory chalcones with methoxy groups (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) demonstrate efficacy, suggesting substituent effects are scaffold-dependent .
The para-methoxy group’s impact might also differ due to the thiopentane’s non-planar structure, which could enhance steric tolerance in hydrophobic binding pockets.
β-Carboline Derivatives
β-Carbolines bearing 4-methoxyphenyl groups exhibit notable cytotoxicity, with substituent variations at position 3 significantly affecting activity:
Table 2: Cytotoxicity of β-Carboline Derivatives
| Compound | Substituent at Position 3 | IC₅₀ (Ovarian Cancer, μM) |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-(2-methylthio-1,3,4-oxadiazole) | 2-methylthio-1,3,4-oxadiazole | 2.13 |
| Oxazole derivatives (10, 11) | (Substituted benzylidene)-4H-oxazol-5-one | 0.89–1.45 |
Key Findings :
- The 4-methoxyphenyl group synergizes with electron-deficient heterocycles (e.g., oxazoles) to enhance cytotoxicity.
- Compound 10/11’s oxazole moiety improves activity compared to carbohydrazide or thioxo-triazole derivatives .
However, the absence of a planar heterocycle might reduce DNA intercalation capacity, a common mechanism for β-carbolines.
Structural Analogues with 4-Methoxyphenyl Groups
- Anti-inflammatory Chalcones : Methoxy groups in (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one enhance antioxidant activity by stabilizing radical intermediates .
Biological Activity
1-(4-Methoxyphenyl)-1-phenylthiopentane is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound is characterized by its thiopentane backbone with a methoxyphenyl and phenyl substituent, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
- Neuroprotective Properties : Preliminary studies suggest it could protect neuronal cells from apoptosis.
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of cytokine release | |
| Neuroprotective | Prevention of neuronal apoptosis |
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. Behavioral tests showed improved motor function and cognitive performance post-treatment. Histological analysis revealed reduced neuronal loss compared to control groups.
Case Study 2: Anti-inflammatory Effects
In vitro studies using macrophage cell lines indicated that the compound effectively reduced the secretion of TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Discussion
The biological activity of this compound highlights its potential therapeutic applications. Its antioxidant and anti-inflammatory properties could be beneficial in conditions such as neurodegenerative diseases and chronic inflammatory disorders. Further research is necessary to elucidate the precise mechanisms and therapeutic windows for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
